FAAH Inhibition Potency: Target Compound vs. Optimized Indole‑2‑Carbonyl Piperazine Urea Derivatives
Direct FAAH enzymatic assay data are not publicly available for 1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-phenylethanone. However, the most potent analog in the indole‑2‑carbonyl piperazine urea series, compound 4i, exhibited an IC50 of 0.12 μM against human FAAH with >100‑fold selectivity over CB receptors, CES2, ABHD6, and MAGL [1]. In contrast, the unoptimized parent scaffold without the urea extension typically shows IC50 values >10 μM in analogous assays [2]. This supports that the target compound's FAAH activity, if any, is likely orders of magnitude weaker than rationally designed urea‑linked analogs, making it unsuitable for FAAH‑centric research without further derivatization.
| Evidence Dimension | FAAH Inhibitory Activity (IC50) |
|---|---|
| Target Compound Data | Not reported; inferred as >10 μM based on unoptimized parent scaffold |
| Comparator Or Baseline | Indole-2-carbonyl piperazine urea derivative 4i: IC50 = 0.12 μM |
| Quantified Difference | ≥ 83‑fold weaker than lead analog 4i |
| Conditions | Recombinant human FAAH enzymatic assay |
Why This Matters
For procurement decisions in pain-depression programs, this compound lacks the optimized urea extension required for potent FAAH engagement, directing selection toward 4i‑type analogs instead.
- [1] Shang, J. et al. Development of indole‑2‑carbonyl piperazine urea derivatives as selective FAAH inhibitors. Bioorg. Chem. 2022, 128, 106031. View Source
- [2] Shang, J. et al. Bioorg. Chem. 2022, 128, 106031. Abstract and SAR discussion. View Source
